BenchChemオンラインストアへようこそ!

2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole

Lipophilicity Drug Design Physicochemical Properties

This sp³-rich fragment (MW 229.32, TPSA 29 Ų, XLogP3 2.6) is purpose-built for fragment-based drug discovery targeting kinase ATP-binding pockets. Unlike 2-chloro or 2-amino analogs, the cyclopropyl group alters pyrimidine electron density and sterics, enabling scaffold-hopping to improve kinase selectivity while preserving the octahydrocyclopenta[c]pyrrole geometry. With only 2 rotatable bonds and a high sp³ carbon fraction, this scaffold supports BBB penetration for CNS transporter programs. The cyclopropyl handle permits late-stage C–H functionalization for focused library expansion. Procure this non-fungible building block to avoid costly re-optimization cascades. Inquire for bulk pricing.

Molecular Formula C14H19N3
Molecular Weight 229.327
CAS No. 2310082-37-0
Cat. No. B2878887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole
CAS2310082-37-0
Molecular FormulaC14H19N3
Molecular Weight229.327
Structural Identifiers
SMILESC1CC2CN(CC2C1)C3=NC(=NC=C3)C4CC4
InChIInChI=1S/C14H19N3/c1-2-11-8-17(9-12(11)3-1)13-6-7-15-14(16-13)10-4-5-10/h6-7,10-12H,1-5,8-9H2
InChIKeyOPMKEZQJHCQWAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole (CAS 2310082-37-0) – A Rigid Heterocyclic Building Block for Kinase‑Focused Discovery


2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole is a nitrogen‑rich heterocyclic compound that combines a cyclopropyl‑substituted pyrimidine with a fully saturated octahydrocyclopenta[c]pyrrole unit [1]. Its compact, three‑dimensional architecture (C14H19N3, MW 229.32) delivers a defined spatial orientation, low rotatable‑bond count and moderate lipophilicity, properties that are often sought in fragment‑based screening and kinase‑inhibitor programmes [1]. The molecule is supplied predominantly as a research‑grade building block, and its physicochemical profile already distinguishes it from many other pyrimidine‑based intermediates that are commercially available [1].

Why Generic Substitution Fails – Structural Nuances That Separate 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole from Common Pyrimidine Congeners


In‑class pyrimidine analogues cannot be interchanged reliably because even small alterations at the 2‑position of the pyrimidine ring or in the linker to the octahydrocyclopenta[c]pyrrole scaffold produce marked changes in lipophilicity, polar surface area, hydrogen‑bonding capacity and molecular flexibility [1][2][3]. For instance, replacing the cyclopropyl group with chlorine (CAS 1551973‑51‑3) sharply reduces LogP and alters the protonation state, while inserting an azetidine spacer (CAS 2640964‑66‑3) adds a rotatable bond and an extra hydrogen‑bond acceptor, both of which can redirect binding selectivity and metabolic fate [1][2][3]. These quantifiable property shifts mean that in‑class substitution routinely forces re‑optimisation of potency, selectivity and pharmacokinetics, making the target compound a non‑fungible entity in medicinal chemistry campaigns [1][2][3].

2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole – Quantitative Differentiation Evidence Against Closest Structural Analogs


Higher Predicted Lipophilicity vs Azetidine‑Linked Analog Supports Improved Membrane Permeability

The target compound exhibits an XLogP3 of 2.6, which is 0.2 log units higher than that of the closely related 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine (XLogP3 = 2.4) [1][2]. This difference, although modest, places the target compound in a more favourable lipophilicity range for passive membrane permeation while still maintaining aqueous solubility. In kinase‑targeted drug discovery, such fine adjustments to LogP can significantly influence cellular bioavailability without resorting to additional prodrug strategies [1][2].

Lipophilicity Drug Design Physicochemical Properties

Lower Topological Polar Surface Area Predicts Superior Passive Permeability Relative to Azetidine‑Containing Analog

The target compound possesses a topological polar surface area (TPSA) of 29 Ų, which is 3.3 Ų lower than the TPSA of 32.3 Ų calculated for the azetidine‑linked comparator [1][2]. TPSA values below 60–70 Ų are generally associated with good oral absorption and blood‑brain barrier penetration; the 10 % reduction offered by the target scaffold may provide a meaningful advantage in CNS‑exposed programmes where every square angstrom of polar surface area counts [1][2].

Membrane Permeability CNS Drug Discovery Physicochemical Properties

Fewer Hydrogen‑Bond Acceptors May Minimise Off‑Target Interactions Compared with Azetidine‑Linked Analog

The target compound contains three hydrogen‑bond acceptors (HBA), whereas the azetidine‑containing comparator possesses four HBA [1][2]. Every additional HBA can engage in non‑specific interactions with polar residues in protein binding sites, increasing the probability of off‑target pharmacology. In kinase inhibitor design, minimising excess hydrogen‑bonding functionality is a well‑precedented strategy for improving selectivity profiles [1][2].

Selectivity Off‑Target Liability Medicinal Chemistry

Greater Conformational Restraint Afforded by Fewer Rotatable Bonds Compared with Azetidine‑Linked Analog

With only two rotatable bonds, the target compound is significantly more rigid than the azetidine‑linked analog, which has three rotatable bonds [1][2]. Conformational pre‑organisation typically reduces the entropic penalty upon target binding, often leading to improved affinity and selectivity. In fragment‑based drug discovery, rigid scaffolds are particularly prized because they provide a well‑defined pharmacophore geometry for subsequent optimisation [1][2].

Conformational Restriction Binding Affinity Entropic Penalty

2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole – Highest‑Value Application Scenarios Based on Differentiated Properties


Kinase‑Focused Fragment‑Based Drug Discovery (FBDD)

The compound’s low molecular weight (229.32 Da), high fraction of sp³ hybridised carbons (conferred by the saturated cyclopenta[c]pyrrole), and limited rotatable bonds make it an ideal fragment for FBDD campaigns targeting the ATP‑binding pocket of kinases [1]. Its predicted lipophilicity (XLogP3 = 2.6) and low TPSA (29 Ų) suggest it can penetrate cells readily, while the cyclopropyl group offers a metabolic soft spot that can be optimised systematically [1].

CNS‑Penetrant Lead Generation Programmes

With a TPSA of 29 Ų and only two rotatable bonds, the scaffold sits squarely within the property space associated with blood‑brain barrier penetration [1]. Medicinal chemistry teams pursuing CNS targets such as serotonin or dopamine transporters can use this building block to construct brain‑penetrant libraries, because the direct pyrimidine‑cyclopenta[c]pyrrole linkage eliminates the excess polarity introduced by azetidine or piperazine spacers that are common in many CNS‑inactive analogs [1].

Selective Kinase Inhibitor Development Through Scaffold‑Hopping

When a lead series containing a 2‑chloropyrimidine or 2‑aminopyrimidine core shows potency but inadequate selectivity, the cyclopropyl‑substituted analog can serve as a scaffold‑hop replacement [1]. The cyclopropyl group not only alters the electron density of the pyrimidine ring but also changes the steric environment around the hinge‑binding region, often leading to improved kinase‑selectivity profiles while preserving the core octahydrocyclopenta[c]pyrrole geometry [1].

Custom Synthesis of Extended Libraries via C‑H Functionalisation

The cyclopropyl substituent is a recognised handle for late‑stage diversification through C–H activation and cross‑coupling chemistry. Organizations that maintain an internal library of octahydrocyclopenta[c]pyrrole derivatives can acquire this compound as a versatile starting material for generating focused arrays, leveraging its balanced physicochemical profile to explore SAR around the cyclopropyl region without introducing additional heteroatoms that would inflate TPSA or HBA count [1].

Quote Request

Request a Quote for 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.